molecular formula C9H10BrN3O B11857417 5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile CAS No. 1346809-46-8

5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile

Katalognummer: B11857417
CAS-Nummer: 1346809-46-8
Molekulargewicht: 256.10 g/mol
InChI-Schlüssel: OVZHDAICXDIIGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile is a chemical compound with the molecular formula C9H10BrN3O It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 5-position and a 2-methoxyethylamino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-bromo-2-chloronicotinonitrile.

    Substitution Reaction: The 5-bromo-2-chloronicotinonitrile undergoes a substitution reaction with 2-methoxyethylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.

    Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while oxidation and reduction reactions can produce different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-bromo-nicotinonitrile: Similar structure but lacks the 2-methoxyethylamino group.

    5-Bromo-2-(ethylamino)nicotinonitrile: Similar structure but with an ethylamino group instead of a 2-methoxyethylamino group.

    2-Amino-5-bromo-4-methoxy-nicotinonitrile: Similar structure but with a methoxy group at the 4-position.

Uniqueness

5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile is unique due to the presence of both the bromine atom and the 2-methoxyethylamino group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1346809-46-8

Molekularformel

C9H10BrN3O

Molekulargewicht

256.10 g/mol

IUPAC-Name

5-bromo-2-(2-methoxyethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C9H10BrN3O/c1-14-3-2-12-9-7(5-11)4-8(10)6-13-9/h4,6H,2-3H2,1H3,(H,12,13)

InChI-Schlüssel

OVZHDAICXDIIGJ-UHFFFAOYSA-N

Kanonische SMILES

COCCNC1=C(C=C(C=N1)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.